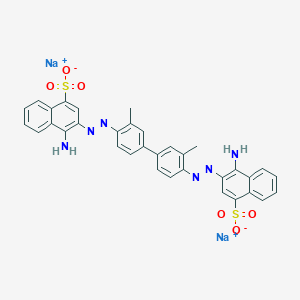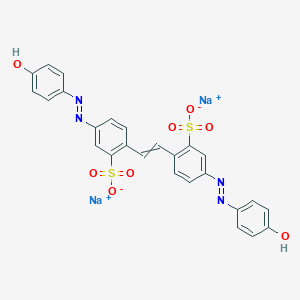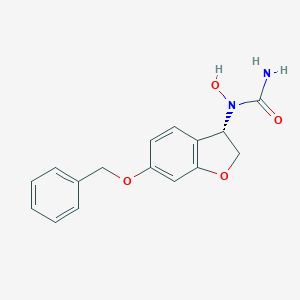
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea, also known as DBH, is a synthetic compound that has gained attention due to its potential as an anticancer agent. DBH belongs to the class of benzofuran derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is not fully understood. However, studies have suggested that N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea inhibits the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis and repair. Inhibition of this enzyme leads to the depletion of deoxyribonucleotide triphosphates (dNTPs) and subsequently, the inhibition of DNA synthesis and cell proliferation. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemische Und Physiologische Effekte
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. Studies have also suggested that N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has anti-inflammatory and anti-angiogenic properties, which may contribute to its anticancer effects. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been found to inhibit the expression of various inflammatory cytokines and angiogenic factors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea in lab experiments is its relatively simple synthesis method. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also shown potent anticancer activity in various cancer cell lines and animal models. However, one limitation of using N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea should focus on elucidating its exact mechanism of action and identifying its molecular targets. Further studies should also investigate the potential of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea as a combination therapy with other anticancer agents. In addition, the development of more efficient methods for the synthesis of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea and its analogs may lead to the discovery of more potent anticancer agents.
Conclusion
In conclusion, N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is a promising anticancer agent that has shown potent antiproliferative activity against various cancer cell lines. Its relatively simple synthesis method and low toxicity in normal cells make it a promising candidate for cancer treatment. Future research on N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea should focus on elucidating its mechanism of action, identifying its molecular targets, and developing more efficient methods for its synthesis.
Synthesemethoden
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-benzofurancarboxylic acid with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with hydroxylamine-O-sulfonic acid to obtain the desired product. The synthesis of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is relatively simple and can be scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been studied extensively for its anticancer properties. It has shown potent antiproliferative activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has shown promising results in inhibiting tumor growth in animal models.
Eigenschaften
CAS-Nummer |
139149-55-6 |
|---|---|
Produktname |
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea |
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-yl]urea |
InChI |
InChI=1S/C16H16N2O4/c17-16(19)18(20)14-10-22-15-8-12(6-7-13(14)15)21-9-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H2,17,19)/t14-/m1/s1 |
InChI-Schlüssel |
FYAQEFBDKOWIIL-CQSZACIVSA-N |
Isomerische SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
SMILES |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
Kanonische SMILES |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
Andere CAS-Nummern |
139149-55-6 |
Synonyme |
1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydrobenzofuran-3-yl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



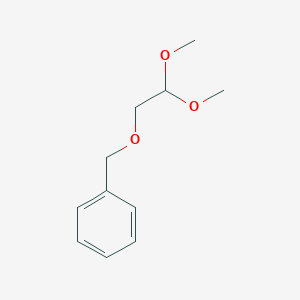
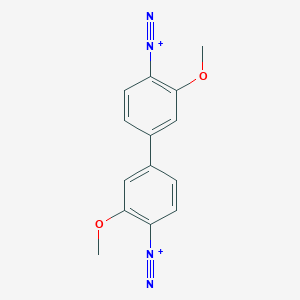
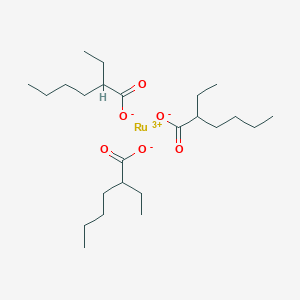
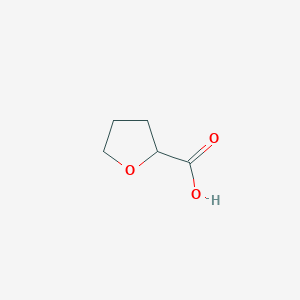
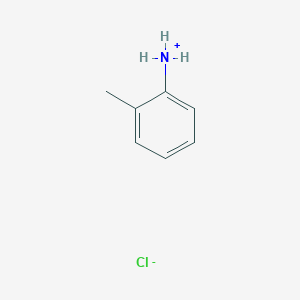
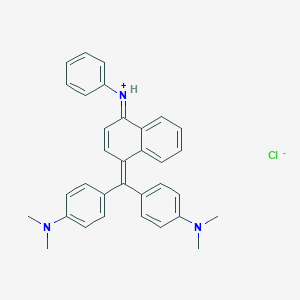
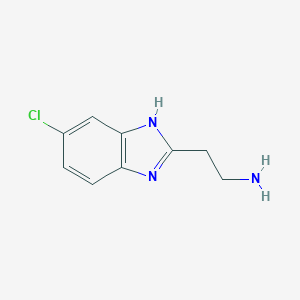
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
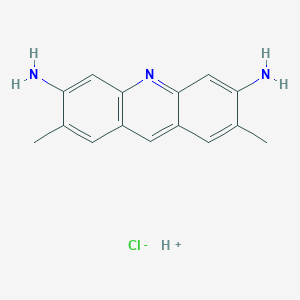
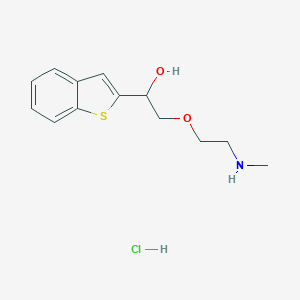
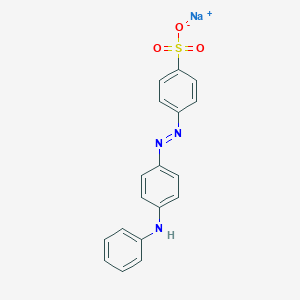
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
